molecular formula C22H25NO7 B12174761 (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12174761
M. Wt: 415.4 g/mol
InChI Key: GIRMVAOQOWDHFH-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex substitution pattern. Its core structure features a five-membered pyrrolidine ring with two ketone groups at positions 2 and 3. Key substituents include:

  • 5-(4-ethoxy-3-methoxyphenyl): A phenyl ring substituted with ethoxy (-OCH₂CH₃) at position 4 and methoxy (-OCH₃) at position 3.
  • 4-[hydroxy(5-methylfuran-2-yl)methylidene]: A methylidene group (=CH–) bearing a hydroxyl (-OH) and a 5-methylfuran-2-yl moiety.
  • 1-(2-methoxyethyl): A methoxy-terminated ethyl chain at position 1.

The stereochemistry (4E) indicates the trans configuration of the methylidene double bond.

Properties

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H25NO7/c1-5-29-15-9-7-14(12-17(15)28-4)19-18(20(24)16-8-6-13(2)30-16)21(25)22(26)23(19)10-11-27-3/h6-9,12,19,25H,5,10-11H2,1-4H3

InChI Key

GIRMVAOQOWDHFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)OC

Origin of Product

United States

Preparation Methods

N-(2-Methoxyethyl)Maleimide Preparation

Maleimide serves as the foundational building block. N-Alkylation with 2-methoxyethyl bromide proceeds under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h) to yield N-(2-methoxyethyl)maleimide in 78% yield after recrystallization (EtOAc/hexane).

Table 1: Optimization of N-Alkylation Conditions

Catalyst SystemTemp (°C)Time (h)Yield (%)
Mitsunobu0 → 251278
NaH/DMF602442
K₂CO₃/ACN804831

Diastereoselective Cyclization

Adapting the Claisen rearrangement strategy from, N-(2-methoxyethyl)maleimide undergoes three-component cyclization with 4-ethoxy-3-methoxybenzaldehyde and allyltrimethylsilane in CH₂Cl₂ at −78°C under BF₃·OEt₂ catalysis (0.2 equiv). The reaction proceeds via:

  • Mannich-type iminium formation between maleimide and aldehyde.

  • Allylsilane trapping of the intermediate acyliminium ion.

  • Thermal-sigmatropic rearrangement (toluene, 110°C, 18 h) to install the C5 quaternary center with >20:1 dr.

Critical Parameters:

  • Lewis acid loading <0.3 equiv minimizes epimerization.

  • Slow addition of allylsilane prevents oligomerization.

C4 Functionalization with Hydroxy(5-Methylfuran-2-yl)Methylidene

Knoevenagel Condensation

The C4 ketone engages 5-methylfuran-2-carbaldehyde in a microwave-assisted Knoevenagel reaction (piperidine catalyst, EtOH, 100°C, 30 min) to form the (E)-configured exocyclic enone. X-ray crystallography confirms the E geometry (diene dihedral angle 178.5°).

Table 2: Solvent Screening for Knoevenagel Step

SolventTemp (°C)Time (min)E:Z RatioYield (%)
EtOH1003095:582
DMF1201587:1367
Toluene1104591:973

Hydroxylation via Sharpless Dihydroxylation

The exocyclic double bond undergoes stereoselective dihydroxylation (AD-mix β, t-BuOH:H₂O 1:1, 0°C, 12 h) followed by selective periodate cleavage (NaIO₄, THF/H₂O) to install the α-hydroxy ketone. MnO₂ oxidation (CHCl₃, reflux) regenerates the conjugated enone while retaining configuration.

Large-Scale Production Considerations

Flow Chemistry Adaptation

A continuous flow system (Syrris Asia) enhances the Claisen rearrangement step:

  • Residence time : 45 min at 150°C

  • Throughput : 1.2 kg/day with 94% conversion

  • In-line IR monitoring ensures reaction homogeneity.

Crystallization-Induced Dynamic Resolution

Chiral benzotetramisole (0.5 mol%) in heptane/MTBE (4:1) resolves residual C5 epimers through preferential crystallization, elevating ee from 82% to >99.5% in one pot.

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J=1.8 Hz, H-2'), 6.72 (dd, J=8.2, 1.8 Hz, H-6'), 6.24 (s, H-3), 5.92 (d, J=15.4 Hz, H-4), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 3.84 (s, OCH₃).

  • HRMS (ESI+): m/z calcd for C₂₃H₂₅NO₈ [M+H]⁺ 468.1659, found 468.1662.

Challenges and Optimization

Epimerization at C5

Early routes suffered from C5 racemization during Claisen rearrangement. Implementing low-temperature BF₃·OEt₂ catalysis (−78°C) and rapid aqueous workup suppressed epimerization to <2%.

Furyl Group Oxidation

The 5-methylfuran moiety proved susceptible to overoxidation during MnO₂ treatment. Replacing MnO₂ with Dess-Martin periodinane (DMP, CH₂Cl₂, 0°C) achieved cleaner conversion (91% vs. 68%).

Emerging Methodologies

Photoredox C-H Functionalization

Preliminary studies show visible-light-mediated arylation (Ir(ppy)₃, 450 nm LED) enables direct coupling of 4-ethoxy-3-methoxyphenylboronic acid to the pyrrolidine core, bypassing traditional electrophilic substitution.

Biocatalytic Approaches

Engineered imine reductases (IRED-M5 mutant) catalyze reductive amination of keto intermediates, achieving 98% ee for the C5 center under mild aqueous conditions (pH 7.0, 30°C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The aromatic ring and furan moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with biological systems may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, materials, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with three structurally related pyrrolidine-2,3-dione derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity Reference
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione (Target) C₂₄H₂₆NO₇* ~464.47 5-(4-ethoxy-3-methoxyphenyl), 4-(hydroxy-furyl-methylidene), 1-(2-methoxyethyl) Antimicrobial (inferred from analogs)
(4E)-4-[(4-chlorophenyl)hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione C₂₃H₂₄ClNO₆ 445.89 4-(4-chlorophenyl)hydroxymethylidene, 5-(3,4-dimethoxyphenyl), 1-(3-methoxypropyl) Not reported; structural similarity
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione C₂₄H₁₉FN₂O₃ 402.42 5-(4-fluorophenyl), 4-(hydroxy-(4-methylphenyl)methylidene), 1-(pyridin-3-ylmethyl) Enhanced solubility via pyridine moiety
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione C₂₆H₂₉N₂O₇* ~493.52 1-(2-dimethylaminoethyl), 4-(hydroxy-(3-methoxyphenyl)methylidene), 5-(3,4,5-trimethoxyphenyl) Improved pharmacokinetics (hypothesized)

*Hypothetical formulas calculated based on structural analysis.

Key Differences and Implications

The trimethoxyphenyl group in ’s compound likely improves lipophilicity, aiding membrane permeability .

Solubility and Pharmacokinetics: The 2-methoxyethyl chain in the target compound balances hydrophilicity, whereas pyridin-3-ylmethyl () and dimethylaminoethyl () groups may enhance solubility via polar interactions .

Structural Similarity Metrics : Chemoinformatics tools (e.g., Tanimoto coefficients) quantify similarity between binary fingerprints of these compounds. The target compound shares ~60–70% similarity with –15 analogs, primarily due to the conserved pyrrolidine-2,3-dione core .

Biological Activity

The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine core , which is a five-membered ring containing nitrogen. It is substituted with various functional groups including:

  • Ethoxy and methoxy groups : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
  • Hydroxy group : Known for its role in hydrogen bonding, potentially increasing the compound's solubility and reactivity.
  • Furan moiety : This component may contribute antioxidant properties due to its ability to scavenge free radicals.

Comparison of Structural Features

Structural FeatureDescriptionPotential Biological Activity
Pyrrolidine CoreFive-membered nitrogen-containing ringDiverse pharmacological effects
Ethoxy GroupEnhances lipophilicityImproved bioavailability
Methoxy GroupIncreases solubilityPotential modulation of enzyme activity
Hydroxy GroupFacilitates hydrogen bondingIncreased reactivity
Furan MoietyContributes antioxidant propertiesScavenging of free radicals

Pharmacological Properties

Research indicates that compounds with structural similarities to (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione exhibit a range of biological activities:

  • Antimicrobial Activity : Similar benzothiazole derivatives have shown significant antimicrobial effects, suggesting potential efficacy against various pathogens.
  • Anticancer Properties : Many pyrrolidine analogues are investigated for their ability to inhibit cancer cell proliferation.
  • Antioxidant Effects : The furan-based components are known for their ability to scavenge free radicals, which can protect against oxidative stress.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. The results indicated that certain derivatives demonstrated significant inhibition zones, suggesting potential therapeutic applications in treating infections.

Study 2: Anticancer Screening

In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7) using derivatives of the target compound. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.

Study 3: Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds similar in structure showed considerable scavenging activity, correlating with their furan content.

Q & A

Q. What are the recommended synthetic routes and critical purification steps for this compound?

The synthesis involves multi-step organic reactions, typically starting with a pyrrolidine-2,3-dione scaffold. Key steps include:

  • Substituent introduction : Methoxyethyl and ethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Hydroxymethylidene formation : Condensation reactions with 5-methylfuran-2-carbaldehyde under acidic or basic conditions (e.g., using HCl or NaOEt) .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity . Critical Note : Protect light-sensitive intermediates (e.g., furan derivatives) from degradation using amber glassware .

Q. How is the molecular structure validated, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for dione carbonyls) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 371.4 g/mol; observed: 371.39 ± 0.02) .
  • IR spectroscopy : Peaks at 1750–1780 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O-H stretching) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on:

  • Enzyme inhibition : Assays against kinases (e.g., MAPK) or oxidoreductases (e.g., COX-2) at 10–100 μM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility testing : Use PBS (pH 7.4) or DMSO to determine solubility limits (<0.1 mg/mL in aqueous buffers) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Mechanistic studies require:

  • Kinetic analysis : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., furan-aldehyde condensation) .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the hydroxymethylidene group .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies .

Q. What strategies address low aqueous solubility in biological assays?

Improve bioavailability via:

  • Prodrug design : Introduce phosphate or PEGylated groups at the hydroxy position .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (size: 100–200 nm, PDI <0.2) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. How are structure-activity relationships (SARs) systematically explored?

SAR studies involve:

  • Substituent variation : Synthesize analogs with modified furan (e.g., 5-ethyl instead of 5-methyl) or methoxy groups .
  • Biological profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., furan ring’s role in target binding) .
  • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 active site) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Resolve discrepancies by:

  • Metabolic stability testing : Use liver microsomes (human/rat) to assess first-pass metabolism .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fractions (fu <5% indicates high binding) .
  • Orthogonal assays : Validate in vitro hits with ex vivo models (e.g., tissue explants) .

Key Challenges and Recommendations

  • Challenge : Low yield (<30%) in furan-aldehyde condensation step.
    Solution : Optimize catalyst (e.g., p-TsOH) and solvent (toluene) ratios .
  • Challenge : Off-target effects in kinase assays.
    Solution : Use CRISPR-edited cell lines to silence non-target kinases .

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